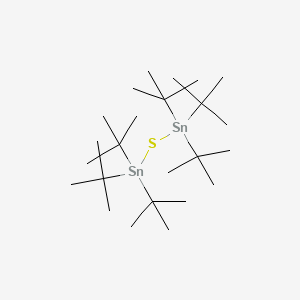

Hexa-tert-butyldistannathiane

Beschreibung

Hexa-tert-butyldistannathiane is an organotin compound characterized by a central tin-sulfur (Sn-S) framework, with six tert-butyl (C(CH₃)₃) groups attached to the tin atoms. This structure confers unique steric and electronic properties, distinguishing it from other organotin derivatives. The tert-butyl groups provide significant steric hindrance, enhancing thermal stability and reducing reactivity toward nucleophiles or oxidizing agents.

Eigenschaften

CAS-Nummer |

112164-30-4 |

|---|---|

Molekularformel |

C24H54SSn2 |

Molekulargewicht |

612.2 g/mol |

IUPAC-Name |

tritert-butyl(tritert-butylstannylsulfanyl)stannane |

InChI |

InChI=1S/6C4H9.S.2Sn/c6*1-4(2)3;;;/h6*1-3H3;;; |

InChI-Schlüssel |

HDIVSTPPQHZDGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)S[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexa-tert-butyldistannathiane can be synthesized through the reaction of tin(IV) chloride with tert-butyl lithium in the presence of a sulfur source. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:

Preparation of tert-butyl lithium: This is achieved by reacting tert-butyl chloride with lithium metal in a suitable solvent like hexane.

Reaction with tin(IV) chloride: The prepared tert-butyl lithium is then reacted with tin(IV) chloride to form the intermediate tert-butyl tin compounds.

Introduction of sulfur: Finally, a sulfur source such as elemental sulfur or a sulfur-containing reagent is introduced to form Hexa-tert-butyldistannathiane.

Industrial Production Methods

While the laboratory synthesis of Hexa-tert-butyldistannathiane is well-documented, its industrial production methods are less common due to the specialized conditions required. scaling up the laboratory procedures with appropriate safety and environmental controls can achieve industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Hexa-tert-butyldistannathiane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

Reduction: Reduction reactions can convert Hexa-tert-butyldistannathiane into lower oxidation state tin compounds.

Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

Hexa-tert-butyldistannathiane has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Hexa-tert-butyldistannathiane is used in the production of advanced materials and as a stabilizer in certain industrial processes.

Wirkmechanismus

The mechanism by which Hexa-tert-butyldistannathiane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:

Enzyme inhibition: Hexa-tert-butyldistannathiane can inhibit specific enzymes, affecting metabolic processes.

Receptor binding: The compound can bind to cellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Hexa-tert-butyldistannathiane vs. Hexamethylditin (Hexamethyldistannane)

Hexamethylditin (Sn₂(CH₃)₆) is a simpler organotin compound with methyl groups instead of tert-butyl substituents and lacks the sulfur atom. Key differences include:

Hexa-tert-butyldistannathiane vs. Hexamethylene Diisocyanate

Hexamethylene diisocyanate (HDI, C₁₂H₁₄N₂O₂) is structurally unrelated but shares a six-carbon backbone. HDI is a monomer used in polyurethane production, with high toxicity due to its isocyanate groups . In contrast, Hexa-tert-butyldistannathiane’s toxicity profile is undefined but likely distinct due to its organotin and sulfur content.

Electronic and Steric Effects

- Steric Hindrance : The tert-butyl groups in Hexa-tert-butyldistannathiane create a shielded tin center, reducing unwanted side reactions. Hexamethylditin, with smaller methyl groups, exhibits higher reactivity in transmetallation reactions .

Toxicity and Environmental Impact

While Hexamethylene diisocyanate is highly toxic, causing respiratory and dermal irritation , organotin compounds like Hexamethylditin are moderately toxic, with risks dependent on bioavailability and degradation pathways . Hexa-tert-butyldistannathiane’s bulkier structure may reduce bioavailability, but its environmental persistence remains unstudied.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.